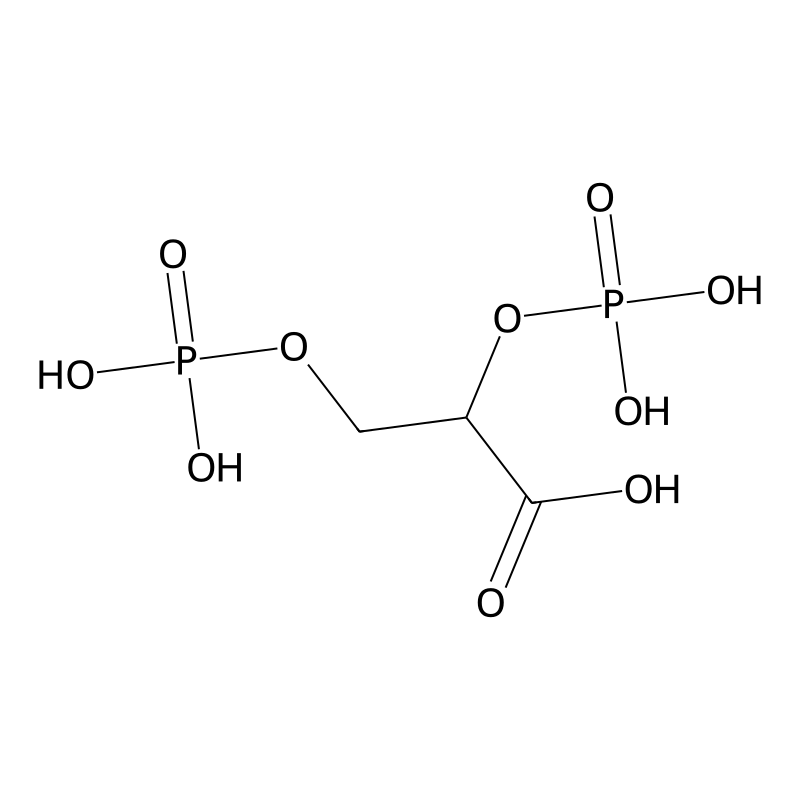

2,3-Diphosphoglyceric acid

Content Navigation

2,3-DPG is the principal allosteric effector of hemoglobin, critical for oxygen affinity modulation. Substitutes like ATP or IHP fail to match its specificity. The free acid is unstable; supply is as a stabilized salt (e.g., pentasodium) to ensure reproducibility.

- Confers precise P50 shifts to 26 mmHg in hemoglobin-based oxygen carriers.

- Replenishes depleted 2,3-DPG in stored RBCs, improving post-transfusion oxygen delivery.

- Reference standard for BPGM inhibitor screening in sickle cell disease hypoxia models.

Stable salt form enables reliable cold-chain handling and integration into blood storage media.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

2,3-Diphosphoglyceric acid (2,3-DPG), CAS 138-81-8, is a highly specialized organic phosphate and the premier allosteric effector of mammalian hemoglobin. Synthesized via the Rapoport-Luebering shunt, it binds the central cavity of deoxyhemoglobin in a 1:1 stoichiometry to stabilize the tense (T) state, critically regulating physiological oxygen release. For industrial and laboratory procurement, it is vital to note that the free acid form is highly hygroscopic and unstable; consequently, it is standard practice to procure 2,3-DPG as a stabilized salt—such as the pentacyclohexylammonium or pentasodium salt—to ensure strict assay reproducibility, formulation stability, and precise handling during the development of hematological diagnostics or blood storage media[1].

Research Fit

Substituting 2,3-DPG with other intracellular phosphates or generic glycolytic intermediates fundamentally compromises assay integrity and product formulation. While adenosine triphosphate (ATP) is also present in erythrocytes, its binding affinity to hemoglobin is significantly lower, failing to induce the required rightward shift in the oxygen dissociation curve at physiological concentrations. Substituting with the closely related 3-phosphoglyceric acid (3-PGA) is equally ineffective, as 3-PGA is a standard glycolysis intermediate that lacks allosteric binding capability for the hemoglobin β-cleft. Furthermore, while inositol hexaphosphate (IHP) induces a strong P50 shift in cell-free systems, it is a non-mammalian effector with poor erythrocyte membrane permeability, making it an invalid substitute for whole-blood or intact-cell physiological models [1].

Substitution Risk

Allosteric Modulation vs. ATP

In comparative studies of hemoglobin oxygen affinity, 2,3-DPG demonstrates a highly specific, high-affinity interaction with the deoxyhemoglobin central cavity that cannot be replicated by equimolar ATP. 2,3-DPG effectively doubles the P50 (partial pressure of oxygen at 50% saturation) of stripped hemoglobin from approximately 12-15 mmHg to physiological levels (~26 mmHg) at standard concentrations. ATP exhibits a significantly lower binding constant and requires substantially higher, non-physiological concentrations to achieve a comparable allosteric effect [1].

| Evidence Dimension | Deoxyhemoglobin Binding and P50 Shift |

| Target Compound Data | 2,3-DPG: High affinity (1:1 stoichiometry), doubles P50 at physiological concentrations. |

| Comparator Or Baseline | ATP: Lower binding affinity; fails to significantly influence Hb oxygen affinity at endogenous equimolar levels. |

| Quantified Difference | 2,3-DPG provides the primary physiological P50 shift; ATP binding is secondary and weaker. |

| Conditions | Stripped human hemoglobin oxygen equilibrium assays. |

Procuring exact 2,3-DPG is mandatory for developing artificial oxygen carriers or calibrating blood gas analyzers, as ATP cannot accurately simulate mammalian oxygen offloading.

Enzymatic Pathway Specificity vs. 3-PGA

2,3-DPG is the exclusive product of bisphosphoglycerate mutase (BPGM) in the Rapoport-Luebering shunt, distinguishing it functionally and analytically from 3-phosphoglyceric acid (3-PGA). While 3-PGA is a downstream product of phosphoglycerate kinase (PGK), 2,3-DPG bypasses ATP generation to prioritize hemoglobin allosteric regulation. In metabolic assays, 2,3-DPG acts as a potent feedback inhibitor and structural modulator, whereas 3-PGA serves only as a standard substrate. Quantifying or supplementing the exact 2,3-BPG isomer is critical, as elevated 2,3-DPG specifically drives hypoxia-induced hemoglobin polymerization in sickle cell disease models, an effect 3-PGA does not possess [1].

| Evidence Dimension | Metabolic Shunt Product Identity and Allosteric Function |

| Target Compound Data | 2,3-DPG: Specific BPGM product; drives hypoxia-induced HbS polymerization. |

| Comparator Or Baseline | 3-PGA: Standard glycolytic intermediate; lacks Hb allosteric properties. |

| Quantified Difference | Strict functional divergence; 2,3-DPG regulates oxygen affinity, 3-PGA does not. |

| Conditions | Erythrocyte metabolic flux and sickle cell disease (SCD) hypoxia models. |

For targeted drug discovery in hematological disorders, buyers must use 2,3-DPG to accurately model the Rapoport-Luebering shunt and its downstream pathological effects.

Whole-Cell Physiological Relevance vs. IHP

Inositol hexaphosphate (IHP) is frequently used in structural biology to lock hemoglobin into the T-state due to its massive binding affinity. However, for whole-blood or intact erythrocyte procurement applications, 2,3-DPG is strictly required. IHP is a non-mammalian (avian) compound that cannot readily cross the mammalian erythrocyte membrane without aggressive electroporation or liposome encapsulation. 2,3-DPG is the endogenous modulator, providing the exact physiological binding constant and membrane compatibility required for accurate in vitro blood storage rejuvenation studies and intact-cell oxygen dissociation profiling [1].

| Evidence Dimension | Intact Erythrocyte Compatibility and Physiological Accuracy |

| Target Compound Data | 2,3-DPG: Endogenous mammalian effector; fully compatible with intact RBC physiological models. |

| Comparator Or Baseline | IHP (Phytic Acid): Avian effector; artificially high affinity and poor mammalian RBC membrane permeability. |

| Quantified Difference | 2,3-DPG allows direct whole-cell assay integration; IHP requires cell lysis or artificial membrane permeabilization. |

| Conditions | Intact erythrocyte oxygenation and blood substitute formulation. |

Procuring 2,3-DPG is essential for whole-blood assays and physiological blood storage research where maintaining intact cell membranes is required.

Blood Storage Additive Formulation

During prolonged storage of packed red blood cells (pRBCs), endogenous 2,3-DPG levels rapidly deplete, increasing hemoglobin's oxygen affinity and impairing tissue oxygen delivery post-transfusion. Procuring 2,3-DPG (or its stable precursors/salts) is critical for developing rejuvenation solutions and advanced storage media designed to restore physiological P50 levels prior to transfusion [1].

Hemoglobin-Based Oxygen Carriers

In the engineering of artificial blood substitutes, cell-free hemoglobin exhibits an unacceptably high oxygen affinity. 2,3-DPG is utilized as the precise allosteric modifier during the cross-linking and formulation phases to tune the HBOC's oxygen dissociation curve to match the native human physiological baseline of approximately 26 mmHg [2].

Sickle Cell Disease & Hypoxia Assays

Because elevated 2,3-DPG exacerbates the polymerization of deoxygenated sickle hemoglobin (HbS), it is an indispensable standard for in vitro metabolic reprogramming assays. Researchers procure 2,3-DPG to accurately calibrate LC-MS/MS metabolic flux models and screen for small molecules that modulate bisphosphoglycerate mutase (BPGM) activity under hypoxic conditions [3].

Application Fit Matrix

References

- [1] Woyke et al. 2,3-Diphosphoglycerate: the forgotten metabolic regulator of oxygen affinity. Front Physiol. 2023; 14: 1243163.

- [2] Bunn HF, Briehl RW. The Interaction of 2,3-Diphosphoglycerate with Various Human Hemoglobins. J Clin Invest. 1970;49(6):1088-1095.

- [3] Awoonor-Williams E, et al. Metabolic Reprogramming in Sickle Cell Diseases: Pathophysiology and Drug Discovery Opportunities. Metabolites. 2022;12(7):619.

XLogP3

Wikipedia

2,3-diphosphoglyceric acid

Preventive preclinical efficacy of intravenously administered sphingosine-1-phosphate (S1P) in strengthening hypoxia adaptive responses to acute and sub-chronic hypobaric hypoxia

Sonam Chawla, Babita Rahar, Rajkumar Tulswani, Shweta SaxenaPMID: 31866409 DOI: 10.1016/j.ejphar.2019.172877

Abstract

Sphingosine-1-phosphate (S1P) is emerging as a hypoxia responsive bio-lipid; systemically raised levels of S1P are proposed to have potential hypoxia pre-conditioning effects. The study aims to evaluate the hypoxia pre-conditioning efficacy of exogenously administered S1P in rats exposed to acute (24-48 hs (h)) and sub-chronic (7 days) hypobaric hypoxia. Sprague-Dawley rats (200 ± 20 g) were preconditioned with 1 μg/kg body weight S1P intravenously for three consecutive days. On the third day, control and S1P preconditioned animals were exposed to hypobaric hypoxia equivalent to 7620 m for 24 h, 48 h and 7 days. Post exposure analysis included body weight quantitation, blood gas/chemistry analysis, vascular permeability assays, evaluation of oxidative stress/inflammation parameters, and estimation of hypoxia responsive molecules. S1P preconditioned rats exposed to acute HH display a significant reduction in body weight loss, as a culmination of improved oxygen carrying capacity, increased 2,3- diphosphoglycerate levels and recuperation from energy deficit. Pathological disturbances such as vascular leakage in the lungs and brain, oxidative stress, pro-inflammatory milieu and raised level of endothelin-1 were also reined. The adaptive and protective advantage conferred by S1P in the acute phase of hypobaric hypoxia exposure, is observed to precipitate into an improved sustenance even after sub-chronic (7d) hypobaric hypoxia exposure as indicated by decreased body weight loss, lower edema index and improvement in general pathology biomarkers. Conclusively, administration of 1 μg/kg body weight S1P, in the aforementioned schedule, confer hypoxia pre-conditioning benefits, sustained up to 7 days of hypobaric hypoxia exposure.Human serine racemase is inhibited by glyceraldehyde 3-phosphate, but not by glyceraldehyde 3-phosphate dehydrogenase

Annalisa Michielon, Francesco Marchesani, Serena Faggiano, Roberta Giaccari, Barbara Campanini, Stefano Bettati, Andrea Mozzarelli, Stefano BrunoPMID: 32971286 DOI: 10.1016/j.bbapap.2020.140544

Abstract

Murine serine racemase (SR), the enzyme responsible for the biosynthesis of the neuromodulator d-serine, was reported to form a complex with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in SR inhibition. In this work, we investigated the interaction between the two human orthologues. We were not able to observe neither the inhibition nor the formation of the SR-GAPDH complex. Rather, hSR is inhibited by the hGAPDH substrate glyceraldehyde 3-phosphate (G3P) in a time- and concentration-dependent fashion, likely through a covalent reaction of the aldehyde functional group. The inhibition was similar for the two G3P enantiomers but it was not observed for structurally similar aldehydes. We ruled out a mechanism of inhibition based on the competition with either pyridoxal phosphate (PLP) - described for other PLP-dependent enzymes when incubated with small aldehydes - or ATP. Nevertheless, the inhibition time course was affected by the presence of hSR allosteric and orthosteric ligands, suggesting a conformation-dependence of the reaction.Effect of phase-change material blood containers on the quality of red blood cells during transportation in environmentally-challenging conditions

Xiaoyang Yi, Minxia Liu, Jiexi Wang, Qun Luo, Hailong Zhuo, Shaoduo Yan, Donggen Wang, Ying HanPMID: 31995595 DOI: 10.1371/journal.pone.0227862

Abstract

The effect of phase-change material blood containers on the quality of stored red blood cells (RBCs) transported in the Qinghai-Tibet Plateau remains to be studied.RBCs stored in a phase-change material blood container were transported from Chengdu to Tibet and then back to Chengdu. The detection time points were the 1st day of fresh-collected RBCs (group 1), the 14th day of resting refrigerated storage (group 2), and the 14th day of plateau transportation under refrigerated storage in the container (group 3). RBC counts, hemoglobin (HGB) content, free hemoglobin (FHb) content, blood biochemical indexes, hemorheologic indexes and 2,3-DPG content were detected.

Compared with group 2, RBC counts and HGB were decreased, and the mean corpuscular volume (MCV), FHb and K+ content were increased in group 3. The glucose consumption and lactic acid production were significantly increased in groups 2 and 3. Compared with group 2, the 2,3-DPG content and whole blood viscosity were decreased in group 3. After resting refrigerated storage and plateau transportation, the RBC quality still met the national standard (GB18469-2012 whole blood and component blood quality requirements).

The phase-change material blood container can be maintained at a constant temperature under plateau environmental conditions, ensuring that the quality of the stored RBCs is compliant with GB18469-2012 whole blood and component blood quality requirements.

Ammonium Salts Promote Functional Adaptation of Rat Erythrocytes on the Model of Forced Swimming

A V Novozhilov, I V Mindukshev, E A Korf, A I Krivchenko, N V GoncharovPMID: 32146621 DOI: 10.1007/s10517-020-04728-6

Abstract

Ammonium, an end-product of catabolism, in low doses can promote adaptation of metabolic pathways in erythrocytes under conditions of extreme physical exercise. We compared the effects of two ammonium salts, ammonium chloride and ammonium carbonate, in two doses on biochemical parameters of rat erythrocytes 1 day after extreme physical exercise in a 4-week cycle of forced swimming. Of 16 analyzed parameters, the maximum number of significant shifts from the control was revealed in the groups of rats receiving ammonium chloride in doses of 20 and 10 mg/kg, and the minimal number of differences was found in groups treated with ammonium carbonate in the same doses. The comparison of the levels of reduced glutathione and 2.3-bisphosphoglicerate and activities of 5'-nucleotidase and Ca- and Na/K-ATPases attested to more rigorous control of the mechanism of oxygen delivery to tissues by erythrocytes after administration of ammonium chloride in a dose of 20 mg/kg.

To study the effect of oxygen carrying capacity on expressed changes of erythrocyte membrane protein in different storage times

Huan Wang, Han-Wei Wei, Hua-Chun Shen, Zhen-Zhou Li, Yong Cheng, Li-Shuang Duan, Lei Yin, Jun Yu, Jian-Rong GuoPMID: 32501470 DOI: 10.1042/BSR20200799

Abstract

Erythrocyte membrane is crucial to maintain the stability of erythrocyte structure. The membrane protein on the surface of erythrocyte membrane enables erythrocyte to have plasticity and pass through the microcirculation without being blocked or destroyed. Decreased deformability of erythrocyte membrane protein will lead to a series of pathological and physiological changes such as tissue and organ ischemia and hypoxia. Therefore, this research collected 30 cases of healthy blood donors, and explored erythrocyte stored at different times relating indicators including effective oxygen uptake (Q), P50, 2,3-DPG, Na+-k+-ATP. Erythrocyte morphology was observed by electron microscopy. Western blot and immunofluorescence assay were used to detect membrane protein EPB41, S1P, GLTP, SPPL2A expression changes of erythrocyte. To explore the effective carry oxygen capacity of erythrocyte at different storage time resulting in the expression change of erythrocyte surface membrane protein.Hydrogen Sulfide Is a Regulator of Hemoglobin Oxygen-Carrying Capacity via Controlling 2,3-BPG Production in Erythrocytes

Gang Wang, Yan Huang, Ningning Zhang, Wenhu Liu, Changnan Wang, Xiaoyan Zhu, Xin NiPMID: 33628390 DOI: 10.1155/2021/8877691

Abstract

Hydrogen sulfide (HS) is naturally synthesized in a wide range of mammalian tissues. Whether H

S is involved in the regulation of erythrocyte functions remains unknown. Using mice with a genetic deficiency in a H

S natural synthesis enzyme cystathionine-

-lyase (CSE) and high-throughput metabolomic profiling, we found that levels of erythrocyte 2,3-bisphosphoglycerate (2,3-BPG), an erythroid-specific metabolite negatively regulating hemoglobin- (Hb-) oxygen (O

) binding affinity, were increased in CSE knockout (

) mice under normoxia. Consistently, the 50% oxygen saturation (P50) value was increased in erythrocytes of

mice. These effects were reversed by treatment with H

S donor GYY4137. In the models of cultured mouse and human erythrocytes, we found that H

S directly acts on erythrocytes to decrease 2,3-BPG production, thereby enhancing Hb-O

binding affinity. Mouse genetic studies showed that H

S produced by peripheral tissues has a tonic inhibitory effect on 2,3-BPG production and consequently maintains Hb-O

binding affinity in erythrocytes. We further revealed that H

S promotes Hb release from the membrane to the cytosol and consequently enhances bisphosphoglycerate mutase (BPGM) anchoring to the membrane. These processes might be associated with S-sulfhydration of Hb. Moreover, hypoxia decreased the circulatory H

S level and increased the erythrocyte 2,3-BPG content in mice, which could be reversed by GYY4137 treatment. Altogether, our study revealed a novel signaling pathway that regulates oxygen-carrying capacity in erythrocytes and highlights a previously unrecognized role of H

S in erythrocyte 2,3-BPG production.

Discovery of metabolic alterations in the serum of patients infected with Plasmodium spp. by high-resolution metabolomics

Jinhyuk Na, Adnan Khan, Jae Kwan Kim, Abdul Wadood, Young Lan Choe, Douglas I Walker, Dean P Jones, Chae Seung Lim, Youngja Hwang ParkPMID: 31872321 DOI: 10.1007/s11306-019-1630-2

Abstract

Despite the advances in diagnosis and treatment, malaria has still not been eradicated. Metabolic interactions between the host and Plasmodium may present novel targets for malaria control, but such interactions are yet to be deciphered. An exploration of metabolic interactions between humans and two Plasmodium species by high-resolution metabolomics may provide fundamental insights that can aid the development of a new strategy for the control of malaria.This study aimed at exploring the metabolic changes in the sera of patients infected with Plasmodium falciparum and Plasmodium vivax.

Uni- and multivariate metabolomic analyses were performed on the sera of four groups of patients, namely normal control (N, n = 100), P. falciparum-infected patients (PF, n = 21), P. vivax-infected patients (PV, n = 74), and non-malarial pyretic patients (Pyr, n = 25).

Univariate and multivariate analyses of N, PF, and PV groups showed differential metabolic phenotypes and subsequent comparisons in pairs revealed significant features. Pathway enrichment test with significant features showed the affected pathways, namely glycolysis/gluconeogenesis for PF and retinol metabolism for PV. The metabolites belonging to the affected pathways included significantly low 2,3-diphosphoglycerate and glyceraldehyde-3-phosphate in the sera of PF. The sera of PV had significantly low levels of retinol but high levels of retinoic acid.

Our study reveals metabolic alterations induced by Plasmodium spp. in human serum and would serve as a milestone in the development of novel anti-malarial strategies.

Alzheimer's Disease: Erythrocyte 2,3-diphosphoglycerate Content and Circulating Erythropoietin

Petter Järemo, Alenka Jejcic, Vesna Jelic, Tasmin Shahnaz, Homira Behbahani, Magnus Oweling, Bengt WinbladPMID: 31453787 DOI: 10.2174/1567205016666190827120108

Abstract

Alzheimer's Disease (AD) features the accumulation of β-amyloid in erythrocytes. The subsequent red cell damage may well affect their oxygen-carrying capabilities. 2,3- diphosphoglycerate (2,3-DPG) binds to the hemoglobin thereby promoting oxygen release. It is theorized that 2,3-DPG is reduced in AD and that the resulting hypoxia triggers erythropoietin (EPO) release.To explore this theory, we analyzed red cell 2,3-DPG content and EPO in AD, mild cognitive impairment, and the control group, subjective cognitive impairment.

We studied (i) 2,3-DPG in red cells, and (ii) circulating EPO in AD, and both markers were unaffected by dementia. Disturbances of these oxygen-regulatory pathways do not appear to participate in brain hypoxia in AD.

Rejuvenation of RBCs: validation of a manufacturing method suitable for clinical use

Peter A Smethurst, Jennifer Jolley, Rebecca Braund, Sue Proffitt, Thomas Lynes, Matthew Hazell, Phil Mellor, Kay Ridgwell, Simon Procter, Alexandra Griffiths, Anthony M Marinaki, Helen V New, Gavin J Murphy, Dave Edmondson, Rebecca Cardigan, REDJUVENATE Trial Investigators, Alan D Gray, Matt Landrigan, Hardeep Aujla, Tracy Kumar, Marcin Wozniak, Tom Bullock, Renate Hodge, Alison DearyPMID: 31294868 DOI: 10.1111/trf.15426

Abstract

Rejuvenation of stored red blood cells (RBCs) increases levels of adenosine 5'-triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG) to those of fresh cells. This study aimed to optimize and validate the US-approved process to a UK setting for manufacture and issue of rejuvenated RBCs for a multicenter randomized controlled clinical trial in cardiac surgery.Rejuvenation of leukoreduced RBC units involved adding a solution containing pyruvate, inosine, phosphate, and adenine (Rejuvesol, Zimmer Biomet), warming at 37°C for 60 minutes, then "manual" washing with saline adenine glucose mannitol solution. A laboratory study was conducted on six pools of ABO/D-matched units made the day after donation. On Days 7, 21, and 28 of 4 ± 2°C storage, one unit per pool was rejuvenated and measured over 96 hours for volume, hematocrit, hemolysis, ATP, 2,3-DPG, supernatant potassium, lactate, and purines added (inosine) or produced (hypoxanthine) by rejuvenation. Subsequently, an operational validation (two phases of 32 units each) was undertaken, with results from the first informing a trial component specification applied to the second. Rejuvenation effects were also tested on crossmatch reactivity and RBC antigen profiles.

Rejuvenation raised 2,3-DPG to, and ATP above, levels of fresh cells. The final component had potassium and hemolysis values below those of standard storage Days 7 and 21, respectively, containing 1.2% exogenous inosine and 500 to 1900 μmoles/unit of hypoxanthine. The second operational validation met compliance to the trial component specification. Rejuvenation did not adversely affect crossmatch reactivity or RBC antigen profiles.

The validated rejuvenation process operates within defined quality limits, preserving RBC immunophenotypes, enabling manufacture for clinical trials.

Remote ischemic conditioning enhances oxygen supply to ischemic brain tissue in a mouse model of stroke: Role of elevated 2,3-biphosphoglycerate in erythrocytes

Lin Wang, Changhong Ren, Yang Li, Chen Gao, Ning Li, Haiyan Li, Di Wu, Xiaoduo He, Changqing Xia, Xunming JiPMID: 32933360 DOI: 10.1177/0271678X20952264

Abstract

Oxygen supply for ischemic brain tissue during stroke is critical to neuroprotection. Remote ischemic conditioning (RIC) treatment is effective for stroke. However, it is not known whether RIC can improve brain tissue oxygen supply. In current study, we employed a mouse model of stroke created by middle cerebral artery occlusion (MCAO) to investigate the effect of RIC on oxygen supply to the ischemic brain tissue using a hypoxyprobe system. Erythrocyte oxygen-carrying capacity and tissue oxygen exchange were assessed by measuring oxygenated hemoglobin and oxygen dissociation curve. We found that RIC significantly mitigated hypoxic signals and decreased neural cell death, thereby preserving neurological functions. The tissue oxygen exchange was markedly enhanced, along with the elevated hemoglobin P50 and right-shifted oxygen dissociation curve. Intriguingly, RIC markedly elevated 2,3-biphosphoglycerate (2,3-BPG) levels in erythrocyte, and the erythrocyte 2,3-BPG levels were highly negatively correlated with the hypoxia in the ischemic brain tissue. Further, adoptive transfusion of 2,3-BPG-rich erythrocytes prepared from RIC-treated mice significantly enhanced the oxygen supply to the ischemic tissue in MCAO mouse model. Collectively, RIC protects against ischemic stroke through improving oxygen supply to the ischemic brain tissue where the enhanced tissue oxygen delivery and exchange by RIC-induced 2,3-BPG-rich erythrocytes may play a role.Explore Compound Types